
4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide" is a derivative of the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide family, which is of significant interest in medicinal chemistry due to its biological and synthetic versatility. These compounds have been associated with various pharmacological activities, including antibacterial and antiviral properties .
Synthesis Analysis
The synthesis of related 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives has been explored in several studies. A convenient method involves the aminolysis of phthalic anhydride with alkylaminoacetic acid derivatives, followed by esterification and heterocyclization through Dieckmann condensation . Another approach for synthesizing similar structures uses niobium pentachloride to mediate the conversion of carboxylic acids to carboxamides . Additionally, Darzens condensation conditions have been employed to obtain precursors for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of these compounds often includes a strong intramolecular hydrogen bond, as observed in the crystallographic studies of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate . This intramolecular interaction is crucial for the stability of the compound and can influence its biological activity.
Chemical Reactions Analysis
The reactivity of the 4-oxoquinoline core has been studied, particularly focusing on the regioselectivity of N-alkylation reactions. For instance, the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide occurs at the nitrogen of the oxoquinoline group in a regiosselective manner . The reaction pathways and acid/base behavior of these reactions have been investigated using DFT methods to understand the underlying mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structure. The presence of substituents such as the 3-methoxybenzyl group can affect the compound's solubility, stability, and reactivity. The synthesis methods often aim to achieve high yields and purity, with practical recommendations provided for the removal of specific admixtures . The compounds' fluorescent properties have also been evaluated, indicating potential applications as fluorescence agents .
Aplicaciones Científicas De Investigación
Synthesis Methodologies
The synthesis of quinoline derivatives, including "4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide," involves innovative methodologies that enhance the efficiency and versatility of producing such compounds. For instance, niobium pentachloride has been employed to facilitate the conversion of carboxylic acids to the corresponding carboxamides, showcasing a practical method under mild conditions that could potentially apply to the synthesis of complex quinoline structures (Nery et al., 2003).
Chemical Properties and Reactions
The chemical and biological properties of quinoline derivatives have been extensively studied, providing insights into their utility in medicinal chemistry. Research on 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their derivatives has shown that these compounds can undergo various chemical transformations, including reduction to quinoline-3-carboxamides and conversion to symmetrical diquinolinoylhydrazines, with studies carried out on their antitubercular activities (Ukrainets et al., 2007).
Biological Applications
Quinoline derivatives have been explored for their potential biological applications, such as their affinity for apamin-sensitive binding sites, which could have implications in neurological research and the development of therapeutic agents targeting Ca2+-activated K+ channels (Graulich et al., 2006). Moreover, the regioselectivity of N-ethylation reactions of quinoline derivatives, which is crucial for their pharmacological activities, has been investigated, offering insights into the synthetic strategies that could enhance their biological efficacy (Batalha et al., 2019).
Advanced Synthetic Applications
Further research has delved into the novel synthesis of quinoline derivatives, focusing on methods that could potentially be applied to the synthesis of "4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide." For example, novel one-pot synthesis methods have been developed for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrating the innovative approaches in the field of synthetic chemistry that could extend to similar compounds (Kovalenko et al., 2019).
Propiedades
IUPAC Name |
4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-12-6-4-5-11(9-12)10-19-17(22)15-16(21)13-7-2-3-8-14(13)20-18(15)23/h2-9H,10H2,1H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYTXQRUVLWDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

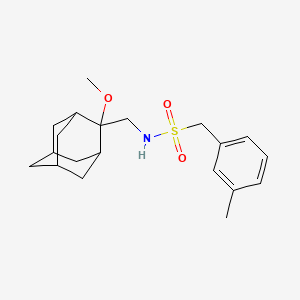

![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)

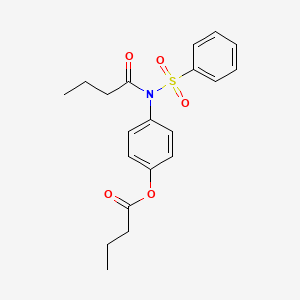



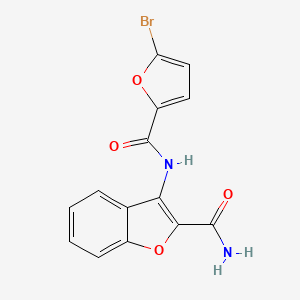

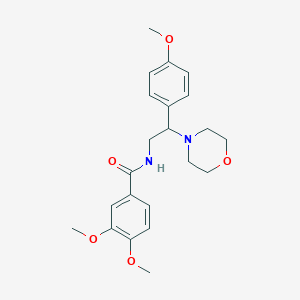

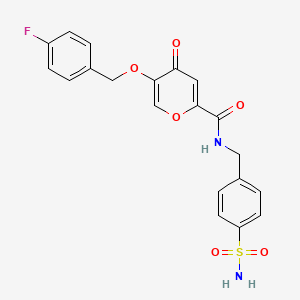
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)